Mutated EGFR-IN-1

Purity Intermediate Synthesis Quality Control

Mutated EGFR-IN-1 is the validated des-acryl penultimate intermediate in the patented osimertinib synthesis pathway. Its 1,2,4-benzenetriamine core with 2,4,5-substituted pyrimidine motif ensures high-fidelity construction of third-generation mutant-selective EGFR inhibitors (L858R, Exon19del, T790M). Supplied at ≥98% purity, it simplifies impurity profiling for GMP API production. As a non-covalent ligand lacking the covalent warhead, it is ideal for SPR/ITC binding assays, providing clean SAR data. Choose this intermediate for reproducible, scalable synthesis and critical biophysical characterization.

Molecular Formula C25H31N7O
Molecular Weight 445.6 g/mol
Cat. No. B611977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutated EGFR-IN-1
SynonymsMutated EGFR-IN-1; HY-78869; AZD9291DA HCl salt; N1-[2-(diMethylaMino)ethyl]-5-Methoxy-N1-Methyl-N4-[4-(1-Methyl-1H-indol-3-yl)-2-pyriMidinyl]benzene-1,2,4-triamine; AZD9291 int-5; N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine; 1,2,4-Benzenetriamine, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-; AZD9291 3
Molecular FormulaC25H31N7O
Molecular Weight445.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29)
InChIKeyHTNTZPBKKCORTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancebrown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mutated EGFR-IN-1 (Osimertinib Analog): A Key Intermediate for Mutant EGFR Inhibitor Synthesis


Mutated EGFR-IN-1 (CAS 1421372-66-8) is a des-acryl analog of the third-generation EGFR tyrosine kinase inhibitor osimertinib (AZD9291) . It is primarily utilized as a critical intermediate in the design and synthesis of inhibitors targeting specific EGFR mutations, including L858R, Exon19 deletion, and the T790M resistance mutation . This compound is not an active pharmaceutical ingredient (API) itself but serves as a high-purity building block for the construction of potent, mutant-selective EGFR inhibitors .

Why Generic Substitution of Mutated EGFR-IN-1 Fails in Mutant EGFR Inhibitor Synthesis


Generic substitution is not possible because Mutated EGFR-IN-1 is a structurally defined intermediate in a multi-step synthesis pathway protected by patent WO2013014448 [1]. Its specific 1,2,4-benzenetriamine core with a 2,4,5-substituted pyrimidine motif is essential for constructing the final active pharmacophore of third-generation EGFR inhibitors [2]. Using a different intermediate would alter the synthetic route, requiring re-validation of reaction conditions and potentially leading to different impurities or a lower yield of the target inhibitor. The compound's high purity and well-characterized physicochemical properties ensure reproducible synthetic outcomes, which is critical for both research consistency and scalable manufacturing .

Mutated EGFR-IN-1 Quantitative Differentiation: Purity, Solubility, and Cost Evidence


Superior Purity for Reproducible Synthetic Yields in Osimertinib Production

Mutated EGFR-IN-1 exhibits a high-performance liquid chromatography (HPLC) purity of 99.91%, which is essential for minimizing side reactions and ensuring a high yield of the final osimertinib product . In contrast, other commercial osimertinib intermediates are often specified with a lower purity threshold of ≥98% . This difference in purity can significantly impact the efficiency of the subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).

Purity Intermediate Synthesis Quality Control

Optimized DMSO Solubility for In Vitro Stock Solution Preparation

Mutated EGFR-IN-1 demonstrates a high solubility of 89 mg/mL (199.74 mM) in dimethyl sulfoxide (DMSO) at 25°C . This is comparable to, though slightly lower than, the DMSO solubility of the final API, osimertinib (AZD9291), which is 100 mg/mL (200.15 mM) . This high solubility allows for the convenient preparation of concentrated stock solutions for downstream in vitro experiments, such as enzyme inhibition assays or cell-based studies, without the need for sonication or heating that could degrade sensitive compounds.

Solubility In Vitro Assays Formulation

Cost-Effective Intermediate for Scalable Mutant EGFR Inhibitor Synthesis

Mutated EGFR-IN-1 offers a significant cost advantage as a synthetic intermediate compared to the final API, osimertinib. The list price for a 5 mg quantity of Mutated EGFR-IN-1 is $70 , whereas the same quantity of osimertinib (AZD9291) is $147 . This 52% lower cost makes it a more economical choice for research groups performing large-scale synthesis of novel analogs or for process chemists optimizing reaction conditions.

Cost-Effectiveness Synthesis Procurement

Validated Penultimate Intermediate in the Osimertinib Synthetic Pathway

Mutated EGFR-IN-1 is explicitly designated as 'Intermediate 100' in the original patent for osimertinib (WO2013014448) [1]. It is the direct precursor to the final API, requiring only a single additional reaction step (the installation of an acrylamide warhead) to yield the active osimertinib molecule. This established role in the patented synthetic route confirms its identity and provides a clear, literature-supported protocol for its use.

Synthetic Pathway Osimertinib Intermediate

Des-Acryl Structure Enables Non-Covalent Binding Studies Without Irreversible Inhibition

Mutated EGFR-IN-1 is a des-acryl analog of osimertinib, meaning it lacks the α,β-unsaturated carbonyl warhead responsible for covalent bond formation with the EGFR kinase domain . This structural feature makes it a valuable tool for studying non-covalent interactions with mutant EGFR, allowing researchers to dissect the contributions of reversible binding versus irreversible inhibition [1].

Non-covalent Binding Studies Structure-Activity Relationship

Optimal Applications for Mutated EGFR-IN-1 in Oncology Research and Synthesis


Scalable Synthesis of Osimertinib and Next-Generation EGFR Inhibitors

As the validated penultimate intermediate in the patented synthesis of osimertinib, Mutated EGFR-IN-1 is the ideal starting material for any laboratory or pilot plant seeking to produce the API or to create novel third-generation EGFR inhibitors [1]. Its high purity and well-defined structure ensure reproducible results in multi-step organic syntheses.

In Vitro Binding Studies to Elucidate Non-Covalent EGFR Interactions

The des-acryl nature of Mutated EGFR-IN-1 makes it a superior probe for biophysical assays such as SPR or ITC . Because it lacks the covalent warhead, it allows for the measurement of pure non-covalent binding affinity to mutant EGFR, providing critical SAR data without the confounding factor of irreversible inhibition .

Development of Mutant-Selective Fluorescent or Affinity Probes

The core scaffold of Mutated EGFR-IN-1 provides a high-affinity, non-covalent ligand for mutant EGFR. This makes it an excellent starting point for the development of chemical biology tools, such as fluorescent probes or biotinylated affinity reagents, which can be used to study the localization and dynamics of mutant EGFR in cellular models [1].

Process Optimization and Impurity Profiling for GMP Manufacturing

Due to its high purity (99.91%) and commercial availability from reputable vendors, Mutated EGFR-IN-1 is the preferred choice for process chemists optimizing the final synthetic step to osimertinib . Using a high-purity intermediate simplifies the identification and quantification of process-related impurities in the final API, a crucial step for meeting good manufacturing practice (GMP) standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mutated EGFR-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.